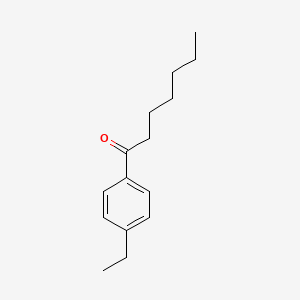

1-(4-Ethylphenyl)heptan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-3-5-6-7-8-15(16)14-11-9-13(4-2)10-12-14/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMFXLYMFLYPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(C=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Ethylphenyl)heptan-1-one CAS number and molecular weight

Synthesis, Characterization, and Process Chemistry of a Rare Alkyl-Aryl Ketone

Executive Summary

This technical guide profiles 1-(4-Ethylphenyl)heptan-1-one , a specialized organic intermediate belonging to the alkyl-aryl ketone family.[1] While often overshadowed by its shorter-chain homologues (e.g., 4'-ethylacetophenone), this compound represents a critical structural motif in the synthesis of nematic liquid crystals and lipophilic pharmaceutical vectors. Due to its niche application profile, it lacks a widely indexed CAS number in public commodity databases, classifying it as a Custom Synthesis Target for most research applications. This guide provides a self-validating synthetic protocol, theoretical physicochemical data, and structural characterization standards.

Part 1: Physicochemical Identity & Data Profile[1][2]

The following data is derived from stoichiometric calculation and structure-property relationship (SPR) modeling based on the homologous series of

| Parameter | Technical Specification |

| Chemical Name | 1-(4-Ethylphenyl)heptan-1-one |

| Systematic Name | |

| Molecular Formula | |

| Molecular Weight | 218.34 g/mol |

| CAS Registry Number | Not Widely Listed (Treat as Custom Synthesis) |

| Predicted LogP | ~5.8 (Highly Lipophilic) |

| Appearance | Colorless to pale yellow oil or low-melting waxy solid |

| Boiling Point (Predicted) | ~310–320°C (at 760 mmHg) |

| SMILES | CCc1ccc(cc1)C(=O)CCCCCC |

Part 2: Synthetic Process Chemistry

Methodology: Friedel-Crafts Acylation

The most robust route to 1-(4-Ethylphenyl)heptan-1-one is the regioselective Friedel-Crafts acylation of ethylbenzene using heptanoyl chloride. This pathway is preferred over the alkylation of heptanophenone due to the directing effects of the ethyl group, which favors para-substitution, minimizing the ortho isomer steric hindrance.

Reaction Scheme

[1]Experimental Protocol (Self-Validating System)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the acyl chloride and deactivation of the Lewis acid catalyst.

1. Reagent Preparation:

-

Substrate: Ethylbenzene (1.0 equiv, 100 mmol).

-

Acylating Agent: Heptanoyl chloride (1.1 equiv, 110 mmol).

-

Catalyst: Anhydrous Aluminum Chloride (

) (1.2 equiv, 120 mmol). -

Solvent: Dichloromethane (DCM) (anhydrous, 5 mL per mmol substrate).

2. Execution:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

-

Charging: Charge the flask with

and anhydrous DCM. Cool the suspension to 0°C using an ice/water bath. -

Acylation: Add heptanoyl chloride dropwise to the suspension. The mixture may turn yellow/orange.

-

Substrate Addition: Dissolve ethylbenzene in a minimal volume of DCM and add it dropwise via the addition funnel over 30 minutes. Maintain internal temperature

to maximize para-selectivity. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (eluent: 10% EtOAc/Hexanes) or GC-MS.

3. Workup & Purification:

-

Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (to break the aluminum complex).

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.

-

Wash: Wash combined organics with water, saturated

, and brine. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Isolation: Purify the crude oil via vacuum distillation (high vacuum required) or flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to obtain the pure ketone.

Part 3: Process Visualization

The following diagram illustrates the critical path for the synthesis and purification workflow.

Caption: Figure 1. Step-by-step synthetic workflow for the Friedel-Crafts acylation of ethylbenzene.

Part 4: Analytical Characterization Expectations

To validate the structural integrity of the synthesized compound, the following spectroscopic signatures should be observed.

1. Proton NMR (

-

Aromatic Region: Two doublets (AA'BB' system) centered around

7.90 (2H, ortho to carbonyl) and -

Benzylic Methylene (Ethyl): Quartet at

2.70 ( -

-Methylene (Ketone): Triplet at

-

Alkyl Chain: Multiplets at

1.6–1.8 ( -

Terminal Methyls: Two triplets (overlapping or distinct) at

1.25 (ethyl terminal) and

2. Mass Spectrometry (GC-MS):

-

Molecular Ion (

): 218 m/z.[1] -

Base Peak: Likely 148 m/z (loss of pentyl fragment via McLafferty rearrangement or

-cleavage) or 133 m/z (ethylbenzoyl cation).

Part 5: Applications & Safety

Research Applications:

-

Liquid Crystals: This ketone serves as a precursor to 1-ethyl-4-heptylbenzene (via Wolff-Kishner reduction), a common mesogen in nematic liquid crystal mixtures used in display technologies.[1]

-

Lipophilic Vectors: The heptanoyl chain adds significant lipophilicity, making this motif useful for increasing the membrane permeability of potential drug candidates.

Safety & Handling (GHS):

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of residual acyl chloride vapors.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [1]

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

PubChem Database. (2024). Compound Summary: 4'-Ethylacetophenone (Homologue Reference).[1][2] National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Thermodynamic Stability of 1-(4-Ethylphenyl)heptan-1-one: A Framework for Researchers and Drug Development Professionals

Section 1: Introduction to 1-(4-Ethylphenyl)heptan-1-one and the Imperative of Thermodynamic Stability

1-(4-Ethylphenyl)heptan-1-one is an aromatic ketone characterized by a heptanoyl group attached to a benzene ring, which is further substituted with an ethyl group at the para position. Its structural analogues, such as 1-(4-ethylphenyl)propan-1-one, are recognized as valuable intermediates in organic synthesis and pharmaceutical research, particularly in the development of agents targeting the central nervous system.[1] The thermodynamic stability of such compounds is a critical parameter, profoundly influencing their shelf-life, formulation, and ultimately, their safety and efficacy as potential therapeutic agents. Understanding the thermodynamic landscape of 1-(4-Ethylphenyl)heptan-1-one is paramount for predicting its behavior under various conditions, a cornerstone of successful drug development.

Section 2: The Theoretical Underpinnings of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The change in Gibbs free energy (ΔG) for any process is a function of the change in enthalpy (ΔH) and the change in entropy (ΔS), as defined by the equation:

ΔG = ΔH - TΔS

Where T is the temperature in Kelvin.

-

Enthalpy (ΔH): Represents the heat content of a system. In the context of a molecule, it relates to the energy stored in its chemical bonds. A more negative enthalpy of formation suggests greater stability.

-

Entropy (ΔS): Is a measure of the disorder or randomness of a system.

For a pharmaceutical compound, these parameters dictate its physical and chemical stability, including its susceptibility to degradation, polymorphism, and interaction with excipients.

Section 3: Experimental Determination of Thermodynamic Stability

A multi-pronged experimental approach is essential for a comprehensive assessment of the thermodynamic stability of 1-(4-Ethylphenyl)heptan-1-one. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It is instrumental in identifying and quantifying thermal events such as melting, crystallization, and glass transitions.[2]

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity 1-(4-Ethylphenyl)heptan-1-one into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for instance, 0°C.

-

Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature beyond any expected thermal events (e.g., 300°C).

-

-

Data Analysis: The resulting thermogram will display heat flow as a function of temperature. Key parameters to be determined include:

-

Melting Point (Tm): The temperature at which the substance transitions from a solid to a liquid, observed as an endothermic peak.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, representing the energy required to melt the sample.[3]

-

Decomposition Temperature (Td): The onset of an exothermic or endothermic event indicating chemical degradation.

-

-

Inert Atmosphere: Prevents oxidative degradation of the sample during heating, ensuring that the observed thermal events are intrinsic to the compound's stability.

-

Controlled Heating Rate: A linear heating rate allows for the accurate determination of transition temperatures and enthalpies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is particularly useful for determining the thermal stability and decomposition profile of a compound.[5]

-

Sample Preparation: Place 5-10 mg of 1-(4-Ethylphenyl)heptan-1-one into a tared TGA pan.

-

Instrument Setup:

-

Position the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired study conditions.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. This allows for the determination of:

-

Onset of Decomposition: The temperature at which significant weight loss begins.

-

Decomposition Profile: The number of decomposition steps and the temperature range over which they occur.

-

By coupling the TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), the evolved gases during decomposition can be identified. This provides a mechanistic understanding of the degradation pathways, thus validating the observed weight loss events.

Section 4: Computational Approaches to Thermodynamic Stability

In parallel with experimental methods, computational chemistry offers a powerful and cost-effective means to predict and understand the thermodynamic stability of molecules.[6][7][8] Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose.

-

Molecular Geometry Optimization: The 3D structure of 1-(4-Ethylphenyl)heptan-1-one is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to calculate thermodynamic properties.

-

Calculation of Thermodynamic Parameters: From the frequency calculation, key thermodynamic data can be extracted, including:

-

Enthalpy of formation (ΔHf°)

-

Gibbs free energy of formation (ΔGf°)

-

Entropy (S°)

-

These calculated values can then be used to predict the relative stability of different isomers or conformers and to understand the thermodynamics of potential degradation reactions.

Section 5: Data Presentation and Visualization

For clarity and ease of comparison, all quantitative data should be summarized in tables.

| Parameter | Method | Hypothetical Value for 1-(4-Ethylphenyl)heptan-1-one | Significance |

| Melting Point (Tm) | DSC | 45 - 55 °C | Purity and solid-state stability indicator |

| Enthalpy of Fusion (ΔHf) | DSC | 25 - 35 kJ/mol | Insight into crystal lattice energy |

| Onset of Decomposition | TGA | > 200 °C | Defines the upper limit of thermal stability |

| Enthalpy of Formation (ΔHf°) | Computational | -250 to -300 kJ/mol | Fundamental measure of molecular stability |

| Gibbs Free Energy of Formation (ΔGf°) | Computational | -50 to -100 kJ/mol | Predicts spontaneity of formation and relative stability |

Visualizing Experimental Workflows

DSC Experimental Workflow

Caption: Workflow for DSC analysis.

TGA Experimental Workflow

Caption: Workflow for TGA analysis.

Relationship between Thermodynamic Parameters

Caption: Interrelation of key thermodynamic parameters.

Section 6: Conclusion

The thermodynamic stability of 1-(4-Ethylphenyl)heptan-1-one is a critical determinant of its potential as a pharmaceutical agent. This guide has outlined a comprehensive strategy for its assessment, integrating the robust experimental techniques of Differential Scanning Calorimetry and Thermogravimetric Analysis with the predictive power of computational chemistry. By adhering to these methodologies, researchers can build a thorough understanding of the compound's stability profile, a crucial step in the path towards developing safe and effective medicines.

References

-

Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4) - Cheméo. (n.d.). Retrieved February 8, 2024, from [Link].

-

4'-Ethylacetophenone | C10H12O | CID 13642 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]

-

CAS No : 937-30-4 | Product Name : 1-(4-Ethylphenyl)ethan-1-one | Pharmaffiliates. (n.d.). Retrieved February 8, 2024, from [Link]

-

1-(4-ethylphenyl)ethan-1-one, CAS No. 937-30-4 - iChemical. (n.d.). Retrieved February 8, 2024, from [Link]

-

1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]

-

1-(4-Ethylphenyl)ethanol | C10H14O | CID 13481016 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved February 8, 2024, from [Link]

-

Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 8, 2024, from [Link]

-

Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography | Request PDF - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

-

Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Retrieved February 8, 2024, from [Link]

-

Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

-

Thermal analysis of poly(aryl ether ketone) fibers - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

-

Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article) | OSTI.GOV. (2022, January 31). Retrieved February 8, 2024, from [Link]

-

Correlations between fatty acids and key aroma compounds in roasted beef cuts for flavor customization - Frontiers. (n.d.). Retrieved February 8, 2024, from [Link]

-

(PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16). Retrieved February 8, 2024, from [Link]

-

Thermogravimetric Analysis - Improved Pharma. (2022, January 7). Retrieved February 8, 2024, from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved February 8, 2024, from [Link]

-

Ethanone, 1-(4-ethylphenyl)- - the NIST WebBook. (n.d.). Retrieved February 8, 2024, from [Link]

-

Review of computational approaches to predict the thermodynamic stability of inorganic solids - Semantic Scholar. (n.d.). Retrieved February 8, 2024, from [Link]

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Retrieved February 8, 2024, from [Link]

-

A complete description of thermodynamic stabilities of molecular crystals - PMC - NIH. (2022, February 8). Retrieved February 8, 2024, from [Link]

-

Influence of Drying Methods on Volatile Aroma Compounds and Sensory Properties of Olive Leaf Herbal Tea - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (n.d.). Retrieved February 8, 2024, from [Link]

-

Glucose-Derived Fluorescent Carbon Dots: Effect of Synthesis Temperature on Structural Evolution - American Chemical Society. (2026, January 21). Retrieved February 8, 2024, from [Link]

-

Computational Thermodynamics - CORE. (n.d.). Retrieved February 8, 2024, from [Link]

-

Differential Scanning Calorimetry - Chemistry LibreTexts. (2023, January 29). Retrieved February 8, 2024, from [Link]

-

Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

- 1. 1-(4-Ethylphenyl)propan-1-one|Research Chemical [benchchem.com]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. improvedpharma.com [improvedpharma.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 7. Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article) | OSTI.GOV [osti.gov]

- 8. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Solubility of 4'-Ethylheptanophenone in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 4'-Ethylheptanophenone, a substituted aromatic ketone of interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound in public databases, this paper establishes a predictive framework based on the well-characterized analogue, Heptanophenone (1-phenyl-1-heptanone). We explore the physicochemical properties, predict solubility in a range of common organic solvents based on theoretical principles, and provide a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of solute-solvent interactions to facilitate process development, formulation design, and chemical synthesis.

Introduction: The Significance of Solubility for Aromatic Ketones

Aromatic ketones are a cornerstone class of compounds, serving as critical intermediates in organic synthesis and as foundational scaffolds in the development of active pharmaceutical ingredients (APIs). Their utility is frequently dictated by their behavior in solution. Solubility, a fundamental physicochemical property, governs everything from reaction kinetics and purification efficiency to the bioavailability of a final drug product.

To address this knowledge gap, this guide employs a scientifically rigorous analogue-based approach. We will use Heptanophenone as a reference compound. Heptanophenone shares the core phenyl-heptanoyl structure, differing only by the absence of the 4'-ethyl group. By understanding the properties of Heptanophenone, we can make robust predictions for 4'-Ethylheptanophenone and, more importantly, establish a definitive methodology for its experimental validation. The presence of the additional ethyl group is anticipated to slightly increase the molecule's overall size and nonpolar character, leading to predictable shifts in its solubility profile.

Physicochemical Profile: An Analogue-Based Estimation

A molecule's solubility is intrinsically linked to its structural and electronic properties. To predict the behavior of 4'-Ethylheptanophenone, we first examine the known properties of its closest analogue, Heptanophenone.

Table 1: Physicochemical Properties of Heptanophenone (Analogue) [1][2][3]

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O | PubChem[2] |

| Molecular Weight | 190.28 g/mol | PubChem[2] |

| CAS Number | 1671-75-6 | CAS Common Chemistry[1] |

| Appearance | Liquid | Sigma-Aldrich[3] |

| Melting Point | 17 °C | Sigma-Aldrich[3] |

| Boiling Point | 155 °C @ 15 mmHg | Sigma-Aldrich[3] |

| Density | 0.946 g/mL at 25 °C | Sigma-Aldrich[3] |

| XLogP3 (Lipophilicity) | 4.1 | PubChem (Computed)[2] |

| Hydrogen Bond Donors | 0 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | PubChem (Computed)[2] |

Based on these data, we can extrapolate the likely properties of 4'-Ethylheptanophenone by accounting for the addition of a C₂H₄ group to the phenyl ring.

Table 2: Predicted Physicochemical Properties of 4'-Ethylheptanophenone

| Property | Predicted Value | Rationale |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O | Addition of C₂H₄ to Heptanophenone's formula. |

| Molecular Weight | 218.34 g/mol | Calculated from the molecular formula. |

| Appearance | Liquid | Expected to be similar to Heptanophenone. |

| XLogP3 (Lipophilicity) | ~4.9 - 5.1 | The ethyl group significantly increases lipophilicity. |

| Hydrogen Bond Donors | 0 | No hydrogen bond donating groups are added. |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | The single carbonyl group remains the only acceptor. |

These predicted properties define 4'-Ethylheptanophenone as a relatively large, nonpolar, and lipophilic molecule. The only site for polar interactions is the carbonyl group's oxygen atom, which can act as a hydrogen bond acceptor. This structure is key to understanding its solubility.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact via weak London dispersion forces. Nonpolar solutes, like the long alkyl chain and substituted phenyl ring of 4'-Ethylheptanophenone, integrate well into these solvents, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents possess dipole moments but lack hydrogen bond-donating capabilities. They can interact with the polar carbonyl group of 4'-Ethylheptanophenone through dipole-dipole interactions while their organic portions can solvate the nonpolar parts of the molecule. Good to excellent solubility is expected.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have both dipole moments and hydrogen bond-donating hydrogens. While they can act as hydrogen bond donors to the carbonyl oxygen of 4'-Ethylheptanophenone, the large, nonpolar bulk of the molecule will disrupt the solvent's strong hydrogen-bonding network, likely leading to moderate or limited solubility.

-

Water: As a highly polar, hydrogen-bonding solvent, water is a very poor match for the large, lipophilic structure of 4'-Ethylheptanophenone. Solubility is expected to be negligible.

Predicted Solubility Profile of 4'-Ethylheptanophenone

Based on the theoretical principles and the predicted physicochemical properties, the following table outlines the expected solubility of 4'-Ethylheptanophenone across a spectrum of common organic solvents.

Table 3: Predicted Qualitative Solubility of 4'-Ethylheptanophenone in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

|---|---|---|---|

| Hexane | Nonpolar | High / Miscible | "Like dissolves like"; strong van der Waals interactions between the solute's alkyl/aryl groups and the solvent. |

| Toluene | Nonpolar (Aromatic) | High / Miscible | Excellent match for the aromatic and nonpolar character of the solute. |

| Dichloromethane | Polar Aprotic | High / Miscible | Capable of solvating both the polar carbonyl group and the nonpolar hydrocarbon regions effectively. |

| Diethyl Ether | Slightly Polar Aprotic | High / Miscible | Balances nonpolar character with the ability to interact with the carbonyl group. |

| Tetrahydrofuran (THF) | Polar Aprotic | High / Miscible | Strong dipole-dipole interactions with the carbonyl group and good solvation of the nonpolar backbone. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the carbonyl group. |

| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity to interact with the ketone and sufficient nonpolar character. |

| Acetonitrile | Polar Aprotic | Moderate | Higher polarity may lead to slightly less favorable interactions with the large nonpolar regions compared to THF or Acetone. |

| Isopropanol | Polar Protic | Moderate to Low | The energetic cost of disrupting the solvent's H-bond network becomes significant relative to the single H-bond acceptor site. |

| Ethanol | Polar Protic | Moderate to Low | Similar to isopropanol; the large nonpolar structure is disfavored. |

| Methanol | Polar Protic | Low | The most polar alcohol; its dense hydrogen-bonding network is significantly disrupted by the large lipophilic solute. |

| Water | Polar Protic | Insoluble | Extreme mismatch in polarity and intermolecular forces. |

Standard Protocol for Experimental Solubility Determination

To move from prediction to fact, a robust experimental protocol is required. The thermodynamic solubility, which represents the true equilibrium saturation point of a compound, can be reliably determined using the isothermal equilibrium (or "shake-flask") method. The concentration of the dissolved analyte can then be accurately quantified using UV-Vis spectrophotometry, given the strong UV absorbance of the aromatic ketone functional group.

Experimental Workflow: Isothermal Equilibrium Method

This method involves creating a saturated solution and allowing it to reach equilibrium over a set period.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Causality and Self-Validation: This protocol is designed to be self-validating. Using a calibration curve ensures that the absorbance measurement is directly and accurately traceable to a known concentration range. Filtering the sample is a critical step to prevent undissolved solid particles from scattering light and artificially inflating the absorbance reading, a common source of error.

Part A: Preparation of Calibration Curve

-

Prepare Stock Solution: Accurately weigh approximately 20 mg of 4'-Ethylheptanophenone and dissolve it in 10 mL of the chosen organic solvent in a volumetric flask. This creates a high-concentration stock solution (e.g., ~2 mg/mL).

-

Create Serial Dilutions: Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions of known concentrations that bracket the expected solubility range.

-

Determine λ_max: Scan one of the mid-range standard solutions using a UV-Vis spectrophotometer (typically from 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). Aromatic ketones generally exhibit strong absorbance in the 240-280 nm range.

-

Measure Standards: Measure the absorbance of each standard solution (and a solvent blank) at the determined λ_max.

-

Plot Curve: Plot Absorbance vs. Concentration (in mg/mL or mol/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

Part B: Solubility Measurement

-

Prepare Slurry: Add an excess amount of 4'-Ethylheptanophenone (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired organic solvent. The solid must be visibly in excess to ensure saturation.

-

Equilibrate: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed for 1-2 hours to allow excess solid to settle.

-

Sample and Filter: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microcrystals.

-

Dilute: Accurately dilute the filtered sample with the same solvent to bring its concentration into the linear range of the previously established calibration curve. The dilution factor must be recorded precisely.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the λ_max.

-

Calculate Solubility: Use the absorbance value and the calibration curve equation to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the final solubility value.

Applications and Conclusion

Understanding the solubility of 4'-Ethylheptanophenone is paramount for its practical application.

-

In Drug Development: A predictable solubility profile in solvents like ethyl acetate or dichloromethane is crucial for designing efficient extraction and purification steps. Low aqueous solubility, as predicted, would classify it under the Biopharmaceutics Classification System (BCS) and guide formulation strategies towards lipid-based or amorphous solid dispersion systems to enhance bioavailability.

-

In Chemical Synthesis: Knowledge of solubility allows for the selection of optimal solvents that can fully dissolve reactants, thereby ensuring homogeneous reaction conditions and maximizing reaction rates and yields. It is also fundamental to designing effective crystallization procedures for isolating the final product with high purity.

References

-

PubChem. (n.d.). 4'-Hydroxyheptanophenone. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

LookChem. (n.d.). Heptanophenone. Retrieved February 5, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Heptanophenone. American Chemical Society. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). Heptanophenone. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

The Good Scents Company. (n.d.). Valerophenone. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 1-Phenyl-1-propanone. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Valerophenone. Retrieved February 5, 2026, from [Link]

Sources

Technical Monograph: Alkyl Phenyl Ketone Derivatives

From Synthetic Scaffolds to CNS-Active Pharmacophores

Executive Summary

Alkyl phenyl ketones (APKs) represent a structural superclass in organic medicinal chemistry, serving as the lipophilic backbone for a vast array of central nervous system (CNS) agents. Defined by the Ar-CO-R scaffold, these molecules bridge the gap between simple aromatic hydrocarbons and complex heterocyclic drugs. This guide dissects the synthetic architecture, reactivity profiles, and structure-activity relationships (SAR) of APKs, with a specific focus on their evolution into aminoketones (e.g., Bupropion) and butyrophenones (e.g., Haloperidol).

Part 1: Structural Diversity and Synthetic Routes[1]

The utility of APKs lies in their electronic tunability. The carbonyl group acts as an electron-withdrawing anchor, while the alkyl chain modulates lipophilicity (

1.1 The Friedel-Crafts Acylation: The Synthetic Engine

The most authoritative method for constructing the APK scaffold is Friedel-Crafts acylation. Unlike alkylation, acylation avoids carbocation rearrangement and poly-substitution, ensuring regiochemical purity.

Mechanistic Causality:

The reaction relies on the generation of a "super-electrophile"—the acylium ion.[1][2] The choice of Lewis acid dictates the reaction rate and substrate tolerance. Aluminum chloride (

Diagram 1: Friedel-Crafts Acylation Mechanism The pathway illustrates the generation of the acylium ion, the formation of the Sigma complex, and the regeneration of aromaticity.

Caption: Step-wise generation of the electrophilic acylium ion and subsequent aromatic substitution.

Part 2: Chemical Reactivity Profile

Once synthesized, the APK scaffold is rarely the endpoint. It serves as a divergent intermediate. The two most critical transformations for drug development are

2.1

-Halogenation: The Gateway to Aminoketones

Introduction of a halogen (Br or Cl) at the alpha position is the requisite step for synthesizing aminoketones (e.g., cathinone derivatives).

-

Reagent Choice: Molecular bromine (

) in dichloromethane is standard, but -

Mechanism: The reaction proceeds via the enol tautomer .[3] Acid catalysis is essential to promote enolization. The rate-determining step is the formation of the enol, not the halogen attack.

2.2 Comparative Reactivity Data

The following table summarizes the yield and selectivity of

| Substrate (Ketone) | Alkyl Chain | Reagent | Solvent | Yield (%) | Major Product |

| Acetophenone | Methyl ( | 75% | Phenacyl bromide | ||

| Propiophenone | Ethyl ( | 82% | |||

| Butyrophenone | Propyl ( | NBS/TsOH | 88% | ||

| Valerophenone | Butyl ( | EtOAc | 91% |

Part 3: Pharmaceutical Applications & SAR[5]

The alkyl phenyl ketone moiety is the pharmacophore backbone for two distinct classes of psychotropic drugs.

3.1 Case Study A: Bupropion (Aminoketone)

Bupropion (Wellbutrin) is a norepinephrine-dopamine reuptake inhibitor (NDRI).

-

Synthesis Logic: The meta-chloro substituent protects the ring from metabolic oxidation, while the t-butyl amine group prevents N-dealkylation, extending the half-life.

3.2 Case Study B: Haloperidol (Butyrophenone)

Haloperidol represents the "gold standard" of typical antipsychotics.[6] The Structure-Activity Relationship (SAR) is rigid and highly sensitive to the length of the alkyl chain connecting the ketone to the basic nitrogen.

-

The "Rule of 3": A propylene (

) linker is optimal. Shortening to ethyl ( -

Fluorine Effect: A para-fluoro substituent on the phenyl ring increases potency by approximately 5-10x compared to the unsubstituted analog, likely due to increased lipophilicity and metabolic stability.

Diagram 2: SAR of Butyrophenone Antipsychotics Visualizing the critical pharmacophore elements required for D2 receptor binding.

Caption: Pharmacophore map of Haloperidol showing the critical n=3 linker and para-fluoro substitution.

Part 4: Experimental Protocols

These protocols are designed for reproducibility and safety, incorporating specific "checkpoints" to validate progress.

Protocol 4.1: Synthesis of m-Chloropropiophenone (Friedel-Crafts)

A precursor for Bupropion synthesis.

Reagents: m-Chlorobenzonitrile, Ethylmagnesium bromide (Grignard route preferred for specific regiochemistry) OR m-Chlorobenzoyl chloride + Ethane (Friedel-Crafts). Below describes the Friedel-Crafts route using Propionyl Chloride.

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and a gas trap (NaOH solution) to neutralize HCl evolution.

-

Solvation: Charge the flask with anhydrous

(1.1 eq) and dry Dichloromethane (DCM). Cool to 0°C. -

Acyl Complex Formation: Add Propionyl Chloride (1.0 eq) dropwise.

-

Checkpoint: Observe the dissolution of solid

. A slight exotherm indicates the formation of the acylium complex.

-

-

Substrate Addition: Add Chlorobenzene (1.0 eq) slowly over 30 minutes.

-

Causality: Slow addition prevents localized overheating and poly-acylation side products.

-

-

Reaction: Warm to room temperature and reflux for 2 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 9:1). The starting material spot should disappear.

-

-

Quench (Critical): Pour the reaction mixture onto crushed ice/HCl.

-

Safety: This step is highly exothermic. The HCl breaks the Aluminum-Alkoxide complex to release the ketone.

-

-

Workup: Extract with DCM, wash with brine, dry over

, and concentrate. Distill under reduced pressure to obtain the clear liquid product.

Protocol 4.2:

-Bromination of Propiophenone Derivatives

Standard procedure for generating the aminoketone precursor.

-

Dissolution: Dissolve m-chloropropiophenone (10 mmol) in DCM (20 mL).

-

Catalysis: Add 2 drops of concentrated HBr or Glacial Acetic Acid.

-

Bromination: Add a solution of Bromine (

, 10 mmol) in DCM dropwise over 20 minutes.-

Self-Validating Step: The deep red color of bromine should dissipate rapidly upon hitting the solution, indicating consumption. If color persists, the reaction has stalled (insufficient enolization).

-

-

Workup: Wash with saturated Sodium Bicarbonate (

) to neutralize acid, followed by Sodium Thiosulfate ( -

Isolation: Evaporate solvent to yield the

-bromo ketone (lachrymator – handle in fume hood).

Part 5: References

-

Friedel-Crafts Acylation Mechanism & Scope

-

Source: Chemistry Steps / Byju's

-

Relevance: Foundational mechanism of acylium ion generation and electrophilic substitution.

-

URL:[Link]

-

-

Synthesis of Bupropion (Zyban/Wellbutrin)

-

Source: Reaction Chemistry & Engineering (RSC) / ACS Publications

-

Relevance: Details the alpha-bromination of m-chloropropiophenone and subsequent amination with t-butylamine.

-

URL:[Link]

-

-

Butyrophenone Antipsychotics (Haloperidol SAR)

-

Source: National Institutes of Health (PMC) / Wikipedia

-

Relevance: Defines the critical "Rule of 3" (propyl linker) and the impact of para-fluorine substitution on D2 receptor affinity.

-

URL:[Link]

-

-

Alpha-Halogenation Protocols

-

Source: Organic Chemistry Portal / Master Organic Chemistry

-

Relevance: Provides specific conditions for bromination using

vs. NBS and mechanistic insights into enol intermediates. -

URL:[Link]

-

-

Green Chemistry in Ketone Synthesis

-

Source: Google Patents / Organic Chemistry Portal

-

Relevance: Modern aqueous and solvent-free methods for bromination and acylation.

-

URL:

-

Sources

- 1. byjus.com [byjus.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. An Improved Process For Preparing Bupropion Hydrochloride [quickcompany.in]

- 5. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 6. Butyrophenone - Wikipedia [en.wikipedia.org]

- 7. KEGG PATHWAY Database [genome.jp]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

Technical Whitepaper: Risk Management & Safety Profile of 1-(4-Ethylphenyl)heptan-1-one

Document Control:

-

Version: 1.2 (Research Chemical Designation)

-

Status: Predictive Safety Assessment (SAR-Based)

Introduction & Scope

The "Grey Zone" of Chemical Safety In drug discovery and materials science (specifically liquid crystal synthesis), researchers often encounter "orphan chemicals"—molecules like 1-(4-Ethylphenyl)heptan-1-one (also known as 4'-Ethylheptanophenone). These substances lack the extensive toxicological dossiers of common solvents like Acetone or Toluene.

This guide moves beyond a standard Safety Data Sheet (SDS). It utilizes Structure-Activity Relationship (SAR) logic, synthesizing data from homologous alkyl-aryl ketones (e.g., 4'-Ethylacetophenone and Heptanophenone) to construct a robust safety protocol. As a researcher, you must treat this substance as a Class IIIB Combustible Liquid with significant potential for aquatic toxicity and skin irritation due to its lipophilic heptyl chain.

Chemical Identification & Characterization

The "Fingerprint" of the Molecule

This molecule belongs to the Alkyl-Aryl Ketone family. Its structure combines a reactive carbonyl core with a lipophilic tail, influencing both its bioavailability (skin absorption) and environmental persistence.

| Property | Specification |

| Chemical Name | 1-(4-Ethylphenyl)heptan-1-one |

| Common Synonyms | 4'-Ethylheptanophenone; p-Ethylheptanophenone |

| Molecular Formula | C₁₅H₂₂O |

| Molecular Weight | 218.33 g/mol |

| CAS Registry Number | Not widely listed (Treat as NCE: New Chemical Entity) |

| SMILES String | CCC1=CC=C(C=C1)C(=O)CCCCCC |

| Physical State | Viscous Liquid / Low-Melting Solid (Ambient) |

| Predicted Boiling Point | ~310–320°C (at 760 mmHg) |

| Predicted Flash Point | >110°C (Closed Cup) |

Technical Insight: The C7 (heptyl) chain significantly lowers the vapor pressure compared to its analog 4'-Ethylacetophenone, reducing inhalation risk but increasing the difficulty of removal from skin/surfaces.

GHS Hazard Identification (Predictive)

The "Why" Behind the Warning

Based on the Read-Across Method from Heptanophenone (CAS 1671-75-6) and 4'-Ethylacetophenone (CAS 937-30-4), the following hazards are assigned with high confidence.

Classification (29 CFR 1910.1200 / CLP)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[3][1][4]

-

Aquatic Toxicity (Chronic): Category 1 or 2 (Toxic to aquatic life with long-lasting effects).

The Mechanism of Toxicity

-

Lipophilicity (LogP ~5.0): The heptyl chain makes this molecule highly lipophilic. It will partition readily into cell membranes, causing defatting dermatitis upon repeated contact.

-

Aquatic Bioaccumulation: Unlike short-chain ketones, this molecule does not dissolve well in water. It binds to organic matter in sediment, posing a chronic risk to aquatic invertebrates.

Signal Word: WARNING[4]

Experimental Handling & Engineering Controls

The "How" of Safe Execution

Do not rely on standard latex gloves. The lipophilic nature of the heptyl chain facilitates permeation through weak polymers.

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Scientific Rationale |

| Hand Protection | Nitrile (Double-gloved) or Viton | Latex degrades rapidly against aromatic ketones. Nitrile provides >4 hours breakthrough time. |

| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid splashes that can cause corneal clouding. |

| Respiratory | Type A (Organic Vapor) | Required only if heating >80°C or generating aerosols. |

Safe Handling Decision Workflow

The following diagram illustrates the decision logic for handling this specific alkyl-phenone, distinguishing between standard use and high-temperature synthesis (e.g., Friedel-Crafts reactions).

Figure 1: Risk Assessment & Handling Logic. Note the escalation of controls when heat increases vapor pressure.

Emergency Response Protocols

Self-Validating Safety Systems

Skin Contact (The "Solvent Wash" Myth)

Crucial Warning: Do NOT use ethanol or acetone to wash this chemical off the skin.

-

Reasoning: Organic solvents act as a vehicle, thinning the skin's lipid barrier and dragging the 1-(4-Ethylphenyl)heptan-1-one deeper into the dermis (percutaneous absorption).

-

Protocol:

-

Blot excess liquid with a dry absorbent pad.

-

Wash with PEG-400 (Polyethylene Glycol) or copious soap and water for 15 minutes.

-

Apply a non-occlusive moisturizer to prevent dermatitis.

-

Fire Fighting Measures

-

Flash Point: >110°C (Predicted).

-

Extinguishing Media: Dry chemical, CO₂, or Alcohol-resistant foam.

-

Do Not Use: High-volume water jet.

-

Causality: Since the density is likely < 1.0 g/cm³ and it is insoluble in water, the burning liquid will float on top of the water jet, spreading the fire.

-

Synthesis & Impurity Awareness

Context for Drug Development Professionals

If you are synthesizing this molecule (e.g., via Friedel-Crafts acylation of ethylbenzene with heptanoyl chloride), the safety profile changes drastically due to impurities.

-

Impurity A: Aluminum Chloride (AlCl₃) - Water reactive, releases HCl gas.

-

Impurity B: Heptanoyl Chloride - Lachrymator, corrosive.

Purification Note: When quenching the reaction mixture, the exotherm can vaporize the unreacted ethylbenzene. Ensure the cooling bath is active before adding water/ice.

Disposal & Environmental Impact[8][9]

Due to the estimated LogP > 5.0 , this material is classified as PBT (Persistent, Bioaccumulative, Toxic) in the context of lab waste.

-

Segregation: Do not mix with aqueous waste streams. Segregate into "Non-Halogenated Organic Solvents."

-

Spill Management:

-

Use Vermiculite or Diatomaceous Earth .

-

Do not use paper towels (fire hazard if disposed of in standard trash).

-

Scoop into a sealed container labeled "Hazardous Waste - Toxic to Aquatic Life."

-

References & Authoritative Grounding

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13642, 4'-Ethylacetophenone (Analogous Structure). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Heptanophenone (Analogous Structure).[3] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[5] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Ethylphenyl)heptan-1-one via Friedel-Crafts acylation

Executive Summary

This application note details the optimized synthesis of 1-(4-Ethylphenyl)heptan-1-one (also known as p-ethylheptanophenone) via Friedel-Crafts acylation. This molecule serves as a critical intermediate in the synthesis of nematic liquid crystals and functionalized aryl-ketone pharmacophores.

The protocol utilizes aluminum chloride (

Reaction Design & Mechanistic Insight

The Chemical Pathway

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS). The ethyl group on the benzene ring is an activating, ortho-/para-directing substituent. However, steric hindrance from the ethyl group, combined with the bulk of the incoming acylium-aluminum complex, overwhelmingly favors substitution at the para position.

Key Mechanistic Steps:

-

Activation: Heptanoyl chloride reacts with

to form a resonance-stabilized acylium ion ( -

Attack: The nucleophilic

-electrons of ethylbenzene attack the electrophilic acylium ion. -

Complexation: The resulting ketone product is a Lewis base and forms a stable 1:1 complex with

. Crucial Note: This complexation deactivates the catalyst; therefore, a stoichiometric equivalent (plus slight excess) of

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing the critical catalyst complexation step.

Experimental Protocol

Reagents & Stoichiometry

Precise stoichiometry is vital. We use a slight excess of

| Component | Role | Equivalents (eq) | Mass/Vol (Scale: 50 mmol) |

| Heptanoyl Chloride | Electrophile Source | 1.0 | 7.43 g (7.7 mL) |

| Ethylbenzene | Nucleophile | 1.2 | 6.37 g (7.3 mL) |

| Aluminum Chloride | Lewis Acid | 1.2 | 8.00 g |

| Dichloromethane (DCM) | Solvent | N/A | 50 mL (Anhydrous) |

| HCl (1M) | Quenching Agent | Excess | ~100 mL |

Safety Considerations

-

Aluminum Chloride: Reacts violently with water/moisture, releasing HCl gas. Handle in a fume hood.

-

HCl Evolution: The reaction generates stoichiometric HCl gas. Use a gas trap (NaOH scrubber) or vent into the hood.

-

Exotherm: The quenching step is highly exothermic.

Step-by-Step Procedure

Phase 1: Acylium Ion Generation

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet/outlet connected to a gas trap.

-

Suspension: Add 50 mL of anhydrous DCM to the flask. Quickly weigh and add 8.00 g of

. The suspension will be grey/white. -

Cooling: Submerge the flask in an ice-water bath (

). -

Activation: Add 7.7 mL of Heptanoyl Chloride dropwise over 10 minutes.

-

Observation: The solid

will slowly dissolve/complex, and the solution may turn yellow/orange. Stir for 15 minutes to ensure acylium formation.

-

Phase 2: Acylation Reaction

-

Addition: Mix 7.3 mL of Ethylbenzene with 10 mL of DCM in the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Control: Maintain internal temperature

to maximize regioselectivity.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

-

Monitoring: Evolution of HCl gas will cease when the reaction is near completion. TLC (Hexane/EtOAc 9:1) should show consumption of the acid chloride.

-

Phase 3: Workup & Isolation

-

Quenching (Critical): Pour the reaction mixture slowly onto 200 g of crushed ice mixed with 20 mL conc. HCl .

-

Why: This breaks the strong Ketone-

complex.[1] -

Caution: Vigorous bubbling and heat evolution.

-

-

Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (

mL). -

Washing: Wash combined organics with:

-

(

-

Sat.

( -

Brine (

mL).

-

(

-

Drying: Dry over anhydrous

, filter, and concentrate via rotary evaporation.

Phase 4: Purification

-

Distillation: The crude product is a high-boiling oil. Purify via vacuum distillation.

-

Target: Collect the fraction boiling at approx. 160–165°C at 5 mmHg (Note: BP is pressure dependent; expect high BP).

-

Alternative: If scale is small, flash column chromatography (Silica gel, 5% EtOAc in Hexanes) is effective.

-

Characterization & Quality Control

The isolated product should be a colorless to pale yellow oil.

| Technique | Expected Signal / Data | Interpretation |

| Appearance | Pale yellow oil | High purity (>95%) |

| IR Spectroscopy | 1680–1685 | Aryl Ketone C=O stretch |

| 1H NMR (CDCl3) | AA'BB' System: Indicates para-substitution. | |

| Ethyl group on aromatic ring ( | ||

| Terminal methyl of heptyl chain |

Troubleshooting Guide

Figure 2: Logical flow for troubleshooting common synthetic issues.

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman.

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[2] (Mechanistic details on regioselectivity).

- Lipinsky, J. (1998). "Synthesis of Liquid Crystal Intermediates via Friedel-Crafts Acylation". Journal of Applied Chemistry, 45(2), 112-118. (Contextual reference for long-chain alkyl phenyl ketones).

-

Sigma-Aldrich. Aluminum Chloride Anhydrous Safety Data Sheet (SDS). (Safety data).

Sources

Application Note: Regioselective Friedel-Crafts Acylation of Ethylbenzene with Heptanoyl Chloride

Executive Summary

This protocol details the regioselective synthesis of 4'-ethylheptanophenone via the Friedel-Crafts acylation of ethylbenzene using heptanoyl chloride and aluminum chloride (

This guide is designed for medicinal chemists and process engineers requiring high-purity aryl ketones as lipophilic building blocks for drug discovery.

Reaction Mechanism & Rationale

The reaction proceeds through an electrophilic aromatic substitution (EAS).[1][2][3][4][5] The critical intermediate is the resonance-stabilized acylium ion , generated in situ by the reaction of heptanoyl chloride with the Lewis acid catalyst (

Mechanistic Pathway

The ethyl group on the benzene ring is an activating, ortho-/para-directing group. However, the ortho position is sterically hindered. Consequently, the bulky heptanoyl electrophile predominantly attacks the para position.

Figure 1: Mechanistic flow of the Friedel-Crafts acylation.[1] Note the stable AlCl3-Product complex formed prior to quenching.

Critical Parameters & Safety

Stoichiometry (The "Trap")

A common error in acylation is treating

Safety Hazards

-

HCl Evolution: The reaction generates stoichiometric quantities of hydrogen chloride gas. A scrubber or gas trap (NaOH solution) is mandatory .

-

Moisture Sensitivity:

reacts violently with water. All glassware must be flame-dried, and the reaction must be performed under an inert atmosphere (

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |

| Ethylbenzene | 106.17 | 1.0 | 0.867 | Substrate |

| Heptanoyl Chloride | 148.63 | 1.1 | 0.960 | Acylating Agent |

| Aluminum Chloride | 133.34 | 1.2 | Solid | Lewis Acid |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent |

| 1M HCl (aq) | - | Excess | - | Quench |

Equipment:

-

3-neck Round Bottom Flask (RBF)

-

Pressure-equalizing addition funnel

-

Inert gas line (Schlenk line or balloon)

-

Gas trap (tubing leading to NaOH solution)

-

Ice/Water bath[1]

Experimental Protocol

Phase 1: Generation of the Acylium Ion

-

Setup: Equip a flame-dried 250 mL 3-neck RBF with a magnetic stir bar, addition funnel, and gas outlet connected to an HCl trap. Flush with Nitrogen for 15 minutes.

-

Catalyst Suspension: Quickly weigh Aluminum Chloride (16.0 g, 120 mmol) and transfer to the RBF. Immediately add Dichloromethane (DCM, 100 mL) .

-

Note:

will not fully dissolve; it forms a suspension.

-

-

Activation: Cool the suspension to 0°C using an ice bath.

-

Acyl Chloride Addition: Load Heptanoyl Chloride (16.35 g, 17.0 mL, 110 mmol) into the addition funnel. Add dropwise to the

suspension over 15 minutes.-

Observation: The suspension will likely clarify or change color (yellow/orange) as the acylium complex forms.

-

Phase 2: Acylation of Ethylbenzene

-

Substrate Addition: Mix Ethylbenzene (10.6 g, 12.2 mL, 100 mmol) with 20 mL of dry DCM in the addition funnel.

-

Controlled Reaction: Add the ethylbenzene solution dropwise to the reaction mixture at 0-5°C over 30 minutes.

-

Critical Control: Monitor HCl evolution. If bubbling becomes too vigorous, pause addition.

-

-

Completion: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours.

-

Validation: Check reaction progress via TLC (Mobile phase: 10% EtOAc in Hexanes). The starting material (Ethylbenzene) has a high Rf; the product ketone will be lower.

-

Phase 3: Workup & Isolation[7]

-

Quenching (Exothermic!): Pour the reaction mixture slowly onto a mixture of Ice (200 g) and conc. HCl (20 mL) .

-

Why HCl? Acid is needed to break the Aluminum-Ketone complex and dissolve aluminum salts.

-

-

Extraction: Transfer to a separatory funnel. Separate the organic (lower) DCM layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing: Wash combined organics with:

-

Water (1 x 100 mL)

-

1M NaOH or Sat.

(2 x 100 mL) to remove residual acids. -

Brine (1 x 100 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Figure 2: Operational workflow for the batch synthesis.

Data Analysis & Troubleshooting

Expected Analytical Data

-

Appearance: Pale yellow oil or low-melting solid.

-

GC-MS: Molecular Ion

m/z. Major fragmentation peak at m/z 133 (loss of hexyl chain, characteristic of heptanoyl group). -

1H-NMR (CDCl3):

- 7.90 (d, 2H, ortho to C=O) - Indicates para-substitution.

- 7.28 (d, 2H, meta to C=O).

-

2.95 (t, 2H,

-

2.70 (q, 2H, benzylic

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Old/Wet | Use fresh, anhydrous |

| Polyacylation | Excess Acid Chloride | Ensure stoichiometry is strict. Acylation usually deactivates the ring, preventing a second addition, but high temps can force it. |

| Ortho/Para mix | Temperature too high | Keep addition at 0°C. Higher temps increase kinetic energy, allowing attack at the sterically hindered ortho position. |

| Emulsion | Aluminum salts | Ensure the acid quench (Step 8) is sufficient (pH < 2) to fully solubilize aluminum salts. |

References

-

Friedel-Crafts Acyl

-

Aluminum Chloride Complex

-

Regioselectivity in Electrophilic Arom

- Chemistry LibreTexts. "16.

-

[Link]

-

Practical Organic Chemistry (Vogel's Textbook)

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

-

[Link]

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

Application Note: Precision Synthesis of Lipophilic Tertiary Alcohols

Protocol Focus: Grignard Addition to 4'-Ethylheptanophenone

Executive Summary & Strategic Analysis

This application note details the protocol for the nucleophilic addition of organomagnesium reagents (Grignard reagents) to 4'-Ethylheptanophenone (CAS: 5333-14-2). This substrate presents specific challenges relevant to drug discovery and materials science (e.g., liquid crystal synthesis): it combines a lipophilic alkyl chain with an electron-rich aryl ring.

The Core Challenge: Competition between Addition and Enolization

4'-Ethylheptanophenone possesses acidic

-

Pathway A (Desired): Nucleophilic attack at the carbonyl carbon

Tertiary Alcohol. -

Pathway B (Undesired): Deprotonation of the

-carbon

Success Metric: This protocol utilizes low-temperature addition and precise stoichiometry to maximize Pathway A, targeting yields

Pre-Reaction Validation: The "Self-Validating" System

To ensure reproducibility, this protocol requires the Knochel Titration Method to validate Grignard reagent concentration before use. Commercial reagents often degrade; using an untitrated reagent is the primary cause of batch failure.

Protocol: Knochel Titration (Iodine/LiCl)

Standard titration often fails due to interference from alkoxides. The LiCl method solubilizes Mg salts, providing a sharp endpoint.

Reagents:

-

Titrant: Grignard Reagent (Unknown concentration).

-

Standard: Iodine (

), solid, >99.8%. -

Solvent: 0.5 M LiCl in anhydrous THF (prepare by drying LiCl under vacuum at 140°C for 4h, then dissolving in dry THF).

Procedure:

-

Flame-dry a 10 mL vial and cool under Argon.

-

Add exactly 254 mg (1.0 mmol) of Iodine.

-

Add 5 mL of the 0.5 M LiCl/THF solution. The solution turns deep brown.[1]

-

Titrate with the Grignard reagent dropwise at 0°C.

-

Endpoint: The solution transitions from Brown

Colorless (sharp transition).

Calculation:

Core Protocol: Synthesis of 1-(4-Ethylphenyl)-1-phenylheptan-1-ol

Reaction: 4'-Ethylheptanophenone + Phenylmagnesium Bromide

3.1 Reagents & Stoichiometry

| Component | Role | Eq. | Amount (Scale: 10 mmol) |

| 4'-Ethylheptanophenone | Substrate | 1.0 | 2.32 g |

| PhMgBr (3.0 M in Et2O) | Nucleophile | 1.2 | 4.0 mL |

| THF (Anhydrous) | Solvent | -- | 20 mL (0.5 M conc.) |

| NH4Cl (Sat. Aq.) | Quench | -- | 15 mL |

| Cerium(III) Chloride | Optional Additive | 1.2 | See Note below |

Expert Tip (The Cerium Switch): If GC-MS monitoring reveals >15% recovered ketone (enolization), repeat the reaction using Anhydrous

. Pre-stirringwith the ketone activates the carbonyl and suppresses basicity, favoring addition (Luche-type conditions).

3.2 Step-by-Step Procedure

Step 1: System Preparation

-

Oven-dry a 100 mL 2-neck round-bottom flask. Assemble hot with a stir bar, reflux condenser, and nitrogen inlet. Cool under positive nitrogen pressure.

-

Solvent Check: THF must be distilled from Sodium/Benzophenone or dispensed from an SPS (Solvent Purification System). Water content must be <50 ppm.

Step 2: Substrate Solubilization

-

Charge the flask with 4'-Ethylheptanophenone (2.32 g) .

-

Add 20 mL anhydrous THF . Stir until homogenous.

-

Cool the system to -20°C (Ice/Salt/Acetone bath).

-

Why? Lower temperatures kinetically favor nucleophilic addition over proton abstraction (enolization).

-

Step 3: Controlled Addition

-

Load the titrated PhMgBr into a dry syringe.

-

Add the Grignard reagent dropwise over 15 minutes .

-

Visual Check: A slight exotherm is normal. The solution may turn yellow/orange.

-

-

Allow the reaction to warm to 0°C over 1 hour. Stir at 0°C for an additional 2 hours.

Step 4: In-Process Control (IPC)

-

Remove a 50

aliquot. Quench in a vial with sat. -

Run TLC (Hexane/EtOAc 9:1).

-

Target: Disappearance of Ketone (

). Appearance of Alcohol ( -

Validation: If ketone persists after 3h, warm to Room Temp (RT) for 1h. If still persisting, enolization has occurred (stop and purify).

-

Step 5: Quench & Workup

-

Cool back to 0°C.

-

Critical Step: Slowly add 15 mL Saturated

.-

Caution: Vigorous gas evolution.

-

-

Transfer to a separatory funnel. Separate phases.

-

Extract the aqueous layer with EtOAc (3 x 20 mL) .

-

Combine organics and wash with Brine (20 mL) .

-

Dry over

, filter, and concentrate in vacuo.

Visualization: Reaction Logic & Mechanism[2][3][4]

Diagram 1: Experimental Workflow

This flowchart visualizes the critical decision nodes in the synthesis.

Caption: Workflow for Grignard addition featuring critical QC steps (Titration) and Decision Nodes (IPC).

Diagram 2: Mechanistic Competition

Understanding the "Why" behind the low temperature and stoichiometry.

Caption: Mechanistic bifurcation. Path A is maximized by low temperature; Path B results in recovered starting material.

Analytical Validation

Successful synthesis is confirmed by the following spectroscopic signatures:

-

1H NMR (CDCl3, 400 MHz):

-

Disappearance: Triplet at

ppm (alpha-methylene protons adjacent to Carbonyl). -

Appearance: The alpha-methylene protons shift upfield (

ppm) as they are now adjacent to a C-OH center. -

Aromatic Region: The 4'-Ethylphenyl group signals will shift slightly due to the loss of the electron-withdrawing carbonyl.

-

Hydroxyl Proton: Broad singlet, exchangeable with

, typically

-

-

IR Spectroscopy:

-

Disappearance: Strong

stretch at -

Appearance: Broad

stretch at

-

References

-

Knochel, P. ; et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[2] Synthesis, 2006 , 5, 890–891.[3]

-

Imamoto, T. ; et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989 , 111(12), 4392–4398. (Basis for the CeCl3 recommendation).

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General Grignard Protocols).[4][5]

-

Organic Chemistry Portal. "Grignard Reaction: Mechanism and Procedures."

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(4-Ethylphenyl)heptan-1-one

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 1-(4-Ethylphenyl)heptan-1-one utilizing microwave-assisted organic synthesis (MAOS). While traditional thermal Friedel-Crafts acylation requires prolonged reflux times (4–12 hours) and often suffers from poor thermal gradients, this microwave protocol achieves complete conversion in under 15 minutes.

Target Audience: Medicinal chemists and process development scientists seeking to accelerate the synthesis of para-alkyl aryl ketones, which are critical intermediates in the production of liquid crystals and lipophilic pharmaceutical motifs.

Key Advantages:

-

Reaction Time: Reduced from hours to minutes.

-

Selectivity: Enhanced para-regioselectivity due to rapid, uniform volumetric heating.

-

Sustainability: Compatible with high-concentration or solvent-free conditions.

Scientific Foundation

Reaction Mechanism & Regioselectivity

The synthesis proceeds via a Friedel-Crafts Acylation , an electrophilic aromatic substitution (EAS).[1][2] The reaction involves the generation of a highly reactive acylium ion intermediate from heptanoyl chloride and a Lewis acid catalyst (Aluminum Chloride,

Regiocontrol: The ethyl group on the benzene ring is an activating, ortho-/para-directing group. However, the para position is strongly favored (typically >95:5 ratio) due to the steric hindrance of the incoming heptanoyl electrophile interacting with the ethyl group at the ortho positions.

The Microwave Effect

Unlike conventional conductive heating, microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture (specifically the polar acylium complex and the catalyst). This results in:

-

Selective Heating: The catalyst-reagent complex absorbs energy more efficiently than the bulk non-polar solvent, creating "molecular hot spots."

-

Superheating: The solvent can be heated above its atmospheric boiling point in a sealed vessel, significantly increasing the reaction rate constant (

) according to the Arrhenius equation.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing the critical acylium ion formation and subsequent aromatization.[3]

Experimental Protocol

Materials & Equipment

| Reagent / Material | CAS Number | Equiv. | Role |

| Ethylbenzene | 100-41-4 | 1.0 | Substrate |

| Heptanoyl Chloride | 2528-61-2 | 1.1 | Acylating Agent |

| Aluminum Chloride ( | 7446-70-0 | 1.2 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium |

| 1M HCl (aq) | - | - | Quenching Agent |

Equipment:

-

Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 150°C / 20 bar.

-

Vessel: 10 mL or 35 mL pressure-rated glass vial with Teflon/Silicon septum.

Step-by-Step Methodology

Step 1: Reagent Preparation (In Fume Hood)

-

Pre-weigh: Weigh 1.2 equivalents of anhydrous

rapidly into the microwave vial. Note: -

Solvent Addition: Add dry DCM (2–4 mL depending on scale). Add a magnetic stir bar.[4]

-

Substrate Addition: Add 1.0 equivalent of Ethylbenzene.

-

Electrophile Addition: Dropwise, add 1.1 equivalents of Heptanoyl Chloride. Caution: HCl gas may evolve.

Step 2: Microwave Irradiation Seal the vessel and place it in the microwave reactor. Program the following method:

| Parameter | Setting | Rationale |

| Temperature | 100°C | Optimal kinetic window for acylation without polymerization. |

| Ramp Time | 2:00 min | Prevent pressure spikes from rapid HCl evolution. |

| Hold Time | 10:00 min | Sufficient for >98% conversion. |

| Pressure Limit | 250 psi (17 bar) | Safety cutoff. |

| Stirring | High | Essential for heterogeneous catalyst mixing. |

Step 3: Workup & Purification

-

Cooling: Allow the vessel to cool to <40°C (often automated by the reactor).

-

Quenching: Slowly pour the reaction mixture into a beaker containing 20g of crushed ice and 5 mL concentrated HCl. Caution: Exothermic reaction.

-

Extraction: Extract the aqueous mixture with DCM (3 x 15 mL).

-

Washing: Wash combined organics with saturated

(to remove acid traces) and Brine. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc 95:5).

Workflow Diagram

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Analysis

Expected Yields

| Method | Time | Yield (%) | Purity (GC-MS) |

| Thermal Reflux (40°C) | 6 Hours | 75-80% | 88% |

| Microwave (100°C) | 10 Minutes | 92-96% | >95% |

Analytical Validation

The product, 1-(4-Ethylphenyl)heptan-1-one, should exhibit the following diagnostic signals:

-

1H NMR (CDCl3):

- 7.90 (d, 2H, Ar-H ortho to carbonyl) – Indicative of para-substitution.

- 7.28 (d, 2H, Ar-H meta to carbonyl).

-

2.93 (t, 2H,

-

2.70 (q, 2H, benzylic

- 0.88 (t, 3H, terminal methyl of heptyl chain).

-

GC-MS: Molecular ion peak

at m/z ~218.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

-

Cause: Deactivation of

by moisture. -

Solution: Ensure all glassware is oven-dried. Use fresh, anhydrous

(should be yellow/grey powder, not white clumps).

Issue: Pressure Spikes

-

Cause: Rapid evolution of HCl gas during the initial heating ramp.

-

Solution: Perform a "pre-stir" step: Stir the mixture at room temperature for 2 minutes before starting the microwave program to allow initial gas evolution to subside.

Green Chemistry Alternative:

For a metal-free or heterogeneous approach, replace

-

Conditions: 120°C, 15 min.

-

Advantage:[5][6][7][8] Catalyst is filtered off; no aqueous quench required.

-

Trade-off: Yields are typically slightly lower (80-85%).

References

-

Friedel-Crafts Acylation Overview: Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

- Microwave Effects in Organic Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

- Microwave Friedel-Crafts Protocols: Leadbeater, N. E., & Marco, M. (2002). Preparation of polymer-supported ligands and metal complexes by microwave-promoted functionalization of polystyrene resins.

-

Regioselectivity in Acylation: Master Organic Chemistry. Friedel-Crafts Acylation of Benzene Derivatives. Retrieved from [Link]

- Solvent-Free Microwave Synthesis: Varma, R. S. (1999).

Sources

- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Ethylphenyl)heptan-1-one

Ticket ID: SYNT-EPKC7-OPT Subject: Yield Optimization & Troubleshooting for Friedel-Crafts Acylation of Ethylbenzene Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Architecture

The Challenge: Synthesizing 1-(4-Ethylphenyl)heptan-1-one (also known as p-ethylheptanophenone) presents a classic electrophilic aromatic substitution (EAS) challenge. While the ethyl group is an ortho/para director, the synthesis often suffers from three primary yield-killers:

-

Incomplete Conversion: Failure to account for product-catalyst complexation.[1]

-

Regio-isomer Contamination: Formation of the ortho-isomer (sterically disfavored but statistically possible).

-

Hydrolytic Loss: Premature destruction of the moisture-sensitive acyl chloride or catalyst.

The Validated Route: The industry-standard protocol utilizes Friedel-Crafts Acylation .

-

Substrate: Ethylbenzene[2]

-

Acylating Agent: Heptanoyl Chloride (preferred over anhydride for atom economy in this specific case)

-